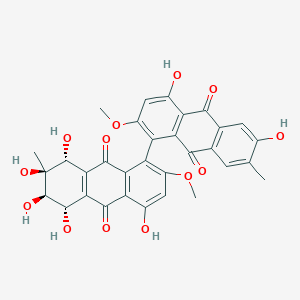

Alterporriol A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alterporriol A is a natural product found in Stemphylium, Alternaria solani, and other organisms with data available.

化学反应分析

Stereochemical Modulation

Alterporriol A’s axial configuration (a S or a R) governs its reactivity:

-

Atropisomerism : The hindered rotation around the biaryl axis leads to distinct atropisomers, which exhibit differential bioactivity and stability .

-

Configuration Assignment : Experimental and theoretical ECD spectroscopy, combined with TDDFT calculations, confirm the absolute configuration (e.g., 6 S, 7 R in related alterporriols) .

Comparative Reactivity of Atropisomers

| Property | a S-Alterporriol A | a R-Alterporriol A |

|---|---|---|

| Stability | Higher in polar solvents | Prone to racemization |

| Bioactivity | Stronger enzyme inhibition | Reduced activity |

| Reference |

Enzyme Inhibition Mechanisms

This compound demonstrates inhibition against therapeutic targets:

-

Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (MptpB) :

-

α-Glucosidase :

Structure-Activity Relationships (SAR)

Oxidative Degradation

Under oxidative conditions, this compound undergoes:

-

Ring Opening : Cleavage of the tetrahydroanthraquinone moiety to yield monomeric anthraquinones (e.g., emodin derivatives) .

-

Quinone-Hydroquinone Interconversion : Redox cycling generates reactive oxygen species (ROS), contributing to its cytotoxicity .

Degradation Pathways

| Condition | Products | Mechanism |

|---|---|---|

| H₂O₂/Fe³⁺ | Monomeric anthraquinones | Fenton-like oxidation |

| UV Light | ROS (e.g., - OH, O₂⁻) | Photooxidation |

| Reference |

Synthetic Modifications

Semisynthetic derivatives of alterporriols highlight reactivity at specific sites:

-

Esterification : Hydroxyl groups at C-1/C-1′ react with acyl chlorides to improve lipophilicity .

-

Methylation : Methoxy groups introduced at C-3/C-3′ enhance stability but reduce bioactivity .

Derivatization Examples

| Reaction | Reagent | Product | Bioactivity Change |

|---|---|---|---|

| Acetylation | Acetyl chloride | Diacetate | ↑ Cytotoxicity |

| Methylation | CH₃I | 3,3′-dimethoxy | ↓ Enzyme inhibition |

| Reference |

属性

CAS 编号 |

113531-87-6 |

|---|---|

分子式 |

C32H26O13 |

分子量 |

618.5 g/mol |

IUPAC 名称 |

4,6-dihydroxy-2-methoxy-7-methyl-1-[(5S,6R,7S,8R)-4,5,6,7,8-pentahydroxy-2-methoxy-7-methyl-9,10-dioxo-6,8-dihydro-5H-anthracen-1-yl]anthracene-9,10-dione |

InChI |

InChI=1S/C32H26O13/c1-9-5-10-11(6-12(9)33)25(36)17-13(34)7-15(44-3)19(21(17)26(10)37)20-16(45-4)8-14(35)18-22(20)28(39)24-23(27(18)38)29(40)31(42)32(2,43)30(24)41/h5-8,29-31,33-35,40-43H,1-4H3/t29-,30+,31+,32-/m0/s1 |

InChI 键 |

YHXUFRJJYFYRSH-BVEPWEIPSA-N |

SMILES |

CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)C4=C(C=C(C5=C4C(=O)C6=C(C5=O)C(C(C(C6O)(C)O)O)O)O)OC |

手性 SMILES |

CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)C4=C(C=C(C5=C4C(=O)C6=C(C5=O)[C@@H]([C@H]([C@@]([C@@H]6O)(C)O)O)O)O)OC |

规范 SMILES |

CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)C4=C(C=C(C5=C4C(=O)C6=C(C5=O)C(C(C(C6O)(C)O)O)O)O)OC |

同义词 |

alterporriol A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。